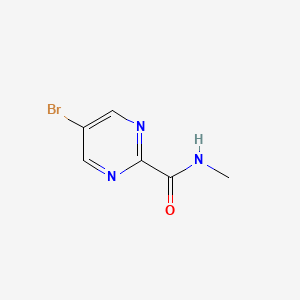

5-bromo-N-methylpyrimidine-2-carboxamide

Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic and Medicinal Chemistry Research

The pyrimidine nucleus is a foundational six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This scaffold is of immense biological significance as it forms the core structure of the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. gsconlinepress.comresearchgate.net This natural prevalence has made the pyrimidine ring a subject of intense research in medicinal chemistry. gsconlinepress.comgsconlinepress.com

Scientists have successfully developed a multitude of pyrimidine derivatives that exhibit a wide spectrum of pharmacological activities. nih.gov These include applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents. gsconlinepress.commdpi.com The pyrimidine ring is also a key component in essential vitamins such as thiamine (vitamin B1) and riboflavin (vitamin B2). gsconlinepress.comresearchgate.net The versatility of the pyrimidine scaffold allows for structural modifications that can modulate its biological activity, making it a highly attractive framework for the design and development of new drugs. nih.govmdpi.com

Overview of Halogenated Pyrimidine Derivatives as Synthetic Intermediates

The introduction of halogen atoms, such as bromine, onto the pyrimidine ring creates highly valuable synthetic intermediates. researchgate.net Halogenated pyrimidines serve as versatile building blocks in organic synthesis, primarily because the halogen atom can act as a leaving group in various cross-coupling reactions. This chemical reactivity allows for the straightforward introduction of diverse functional groups onto the pyrimidine core.

For example, a chloro or bromo substituent can be readily displaced or used in transition-metal-catalyzed reactions (like Suzuki or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-nitrogen bonds. This strategy is fundamental for constructing more complex molecules with tailored properties for biological screening. The synthesis of 5-bromo-2-(methylthio)pyrimidine from 5-bromo-2-chloropyrimidine is a clear demonstration of how one halogenated pyrimidine can be converted into another useful, functionalized intermediate. chemicalbook.com Furthermore, some halogenated pyrimidines have been investigated for direct therapeutic applications, such as radiosensitizers in cancer therapy. nih.gov

Research Focus on 5-Bromo-N-methylpyrimidine-2-carboxamide within the Pyrimidine Family

Within the extensive family of halogenated pyrimidines, this compound has emerged as a compound of interest, primarily for its role as a specialized building block in the synthesis of complex target molecules. Its chemical structure combines the reactive bromine atom at the 5-position with a methylcarboxamide group at the 2-position, offering specific points for further chemical modification.

Below are the key chemical identifiers and properties of this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1346819-04-2 | apolloscientific.co.uk |

| Molecular Formula | C6H6BrN3O | chemicalbridge.co.uk |

| Molecular Weight | 216.04 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | CNC(=O)C1N=CC(Br)=CN=1 | chemicalbridge.co.uk |

| InChIKey | WKEUSKJXDSXYDG-UHFFFAOYSA-N | chemicalbridge.co.uk |

The primary research application of this compound is as an intermediate in multi-step synthetic pathways, particularly in the context of drug discovery. chemscene.com The bromine atom allows for coupling reactions to build a more complex molecular architecture, while the N-methylcarboxamide moiety can serve as a key binding element for interacting with biological targets. Its utility is exemplified in the synthesis of advanced molecules for pharmaceutical research, where precise structural modifications are required to achieve desired therapeutic effects.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-methylpyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c1-8-6(11)5-9-2-4(7)3-10-5/h2-3H,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEUSKJXDSXYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 5 Bromo N Methylpyrimidine 2 Carboxamide

Reactivity Profile of the Bromine Substituent

The bromine atom at the C5 position of the pyrimidine (B1678525) ring is a key site for synthetic modification, primarily serving as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Role in Cross-Coupling Reactions

The carbon-bromine bond in 5-bromo-N-methylpyrimidine-2-carboxamide is particularly amenable to participation in transition metal-catalyzed cross-coupling reactions. This reactivity is analogous to that observed for the parent compound, 5-bromopyrimidine (B23866), which is a common substrate in such transformations. The C-Br bond is weaker than a C-Cl bond, making it more susceptible to the crucial oxidative addition step in catalytic cycles involving palladium or nickel. illinois.edu

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the bromopyrimidine with an organoboron reagent, such as an arylboronic acid. illinois.eduwikipedia.org The reaction is fundamental in synthesizing biaryl compounds, which are prevalent in pharmaceuticals. mdpi.comnih.gov While palladium is the most common catalyst, nickel-based systems have also been developed and can be effective for coupling bromo-heterocycles. wikipedia.orgacs.org The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Sonogashira Coupling: The bromine substituent also facilitates Sonogashira coupling, a palladium-catalyzed reaction with a terminal alkyne to form a C(sp)-C(sp²) bond. rsc.orgresearchgate.net This reaction is instrumental in creating aryl-alkynyl structures. Studies on 5-bromopyrimidine have shown its successful use in this transformation, indicating that this compound would likely serve as a competent coupling partner. rsc.orgsigmaaldrich.com

The following table summarizes key cross-coupling reactions applicable to the 5-bromo-pyrimidine core.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine | Pd(0) complex, Ligand (e.g., Xantphos), Base | C-N (Aryl-Amine) |

| Heck | Alkene | Pd(0) complex, Base | C-C (Aryl-Vinyl) |

Potential for Halogen Exchange Reactions

Halogen exchange reactions offer another pathway for functionalizing the C5 position. The most common example is the Finkelstein reaction, which involves the exchange of one halogen for another. wikipedia.org In its classic form, an alkyl bromide is converted to an alkyl iodide using sodium iodide in acetone, driven by the precipitation of sodium bromide. wikipedia.org

However, the direct application of the classic Finkelstein reaction to this compound is expected to be challenging. Aryl halides, such as this compound, are generally unreactive under standard SN2 conditions required for the Finkelstein reaction due to the increased strength of the C-Br bond and steric hindrance. wikipedia.org

An alternative approach is a metal-halogen exchange, typically involving organolithium reagents like n-butyllithium. This reaction proceeds via a different mechanism and is effective for creating lithiated aryl and heteroaryl species from their corresponding bromides. For instance, studies on polybromoimidazoles have demonstrated that organometallic reagents can regioselectively replace a bromine atom with a metal. rsc.org Such a transformation on this compound would generate a highly reactive 5-lithiopyrimidine intermediate, which could then be quenched with various electrophiles to introduce a wide range of functional groups at the C5 position.

Chemical Transformations of the N-Methylcarboxamide Group

The N-methylcarboxamide group at the C2 position influences the electronic properties of the pyrimidine ring and is itself a site for potential chemical modification.

Hydrolytic Stability and Reactivity of the Amide Bond

Amide bonds are generally characterized by significant hydrolytic stability due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. Hydrolysis, to yield the corresponding carboxylic acid and amine, typically requires harsh conditions, such as prolonged heating in strong acid or base. researchgate.net

Under basic conditions, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate can expel either the hydroxide ion (reforming the starting material) or the amide leaving group (R-NH⁻). Because the amide is a strong base and thus a poor leaving group, the regeneration of the starting amide is often thermodynamically favored over hydrolysis. researchgate.net

Functionalization via the N-H Bond (if applicable) or Oxygen Atom

The N-methylcarboxamide group in this compound is a secondary amide, meaning the nitrogen atom is bonded to the carbonyl carbon and a methyl group. Therefore, it does not possess an N-H bond available for direct functionalization reactions such as deprotonation followed by alkylation.

However, reactivity at other sites within the amide group is possible. The carbonyl oxygen, with its lone pairs of electrons, can act as a nucleophile or a Lewis basic site. For instance, treatment with powerful alkylating agents like Meerwein's salt (triethyloxonium tetrafluoroborate) could potentially lead to O-alkylation, forming a reactive imidate ester salt. This intermediate could then be subjected to further transformations, such as reaction with nucleophiles.

Regioselectivity and Stereoselectivity in Reactions Involving the Pyrimidine Ring

Regioselectivity refers to the preference for a reaction to occur at one position over other possible positions. wikipedia.org The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The regiochemical outcome of such reactions is governed by the electronic influence of the ring nitrogen atoms and the existing substituents.

In a substituted pyrimidine like this compound, the C4 and C6 positions are the most electron-deficient and are typically the primary sites for nucleophilic addition or substitution. researchgate.netwur.nl The presence of the N-methylcarboxamide group at C2 and the bromine at C5 will modulate this reactivity. For instance, in related 2,4-dichloropyrimidines, nucleophilic attack is highly regioselective, favoring substitution at the C4 position over the C2 position. researchgate.net

Conversely, electrophilic substitution on the pyrimidine ring is generally difficult but can be achieved under specific conditions. Research has shown that 5-bromopyrimidine can undergo a regioselective Brønsted acid-catalyzed electrophilic alkylation with electron-rich arenes, leading to the formation of a dihydropyrimidine (B8664642) intermediate. rsc.orgresearchgate.net

Stereoselectivity, the preferential formation of one stereoisomer over another, is not an intrinsic feature of reactions involving the achiral this compound. Stereochemical considerations would only become relevant if a reaction introduces a new chiral center into the molecule or its derivatives. nih.gov

Influence of Substituents on Reaction Pathways

The reaction pathways of this compound are significantly influenced by the electronic properties of its substituents and any additional groups that may be present on the pyrimidine ring. The interplay between the electron-withdrawing pyrimidine core, the halogen atom, and the amide group governs the regioselectivity and rate of its reactions.

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution reactions. The bromine atom at the 5-position is a key reactive site. Its reactivity is modulated by the N-methylcarboxamide group at the 2-position. This group can influence the electron density of the pyrimidine ring through resonance and inductive effects, thereby affecting the susceptibility of the C-Br bond to oxidative addition in catalytic cycles, such as in the aforementioned Heck reaction.

The introduction of further substituents on the pyrimidine ring would be expected to have a pronounced effect on the reactivity of the molecule. For instance, the presence of electron-donating groups could increase the electron density of the ring, potentially slowing down nucleophilic substitution reactions. Conversely, additional electron-withdrawing groups would further decrease the electron density, making the ring more susceptible to nucleophilic attack. The nature and position of these substituents can thus be used to fine-tune the reactivity of the molecule and direct the outcome of a reaction.

Below is a table summarizing the key reactive sites and the general influence of substituent electronics on the reaction pathways of a substituted 5-bromopyrimidine framework.

| Reactive Site | Reaction Type | Influence of Electron-Donating Groups (EDG) | Influence of Electron-Withdrawing Groups (EWG) |

| C5-Br Bond | Palladium-catalyzed cross-coupling (e.g., Heck, Suzuki) | May decrease the rate of oxidative addition | May increase the rate of oxidative addition |

| Pyrimidine Ring | Nucleophilic Aromatic Substitution | Deactivates the ring towards nucleophilic attack | Activates the ring towards nucleophilic attack |

| Amide N-H | Deprotonation / Further functionalization | Minimal electronic effect from ring substituents | Minimal electronic effect from ring substituents |

| Carbonyl Carbon | Nucleophilic Acyl Addition/Substitution | Minimal direct electronic effect from ring substituents | Minimal direct electronic effect from ring substituents |

Computational Prediction of Reaction Outcomes

While specific computational studies on the reaction outcomes of this compound are not extensively documented in the available literature, computational chemistry offers powerful tools for predicting the reactivity and mechanistic pathways of pyrimidine derivatives. mdpi.comrsc.orgresearchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the electronic structure and energetics of reactants, transition states, and products. nih.gov

For a molecule like this compound, computational models can provide valuable insights into several aspects of its reactivity:

Reaction Energetics: Calculation of reaction energies and activation barriers can help predict the feasibility and rate of a proposed reaction, such as the Heck coupling. By comparing the energy profiles of different potential pathways, the most likely reaction outcome can be determined.

Electronic Properties: Analysis of the molecular orbitals (HOMO and LUMO) and electrostatic potential can identify the most nucleophilic and electrophilic sites in the molecule, thereby predicting its behavior in the presence of different reagents. mdpi.com

Substituent Effects: Computational models can systematically evaluate the impact of different substituents on the electronic properties and reactivity of the pyrimidine core. This allows for the in silico screening of derivatives with desired reactivity profiles before undertaking experimental synthesis. mdpi.com

Mechanism Elucidation: By mapping the entire reaction coordinate, computational studies can elucidate the detailed mechanism of a reaction, including the structures of key intermediates and transition states. This level of detail is often difficult to obtain through experimental methods alone.

The table below illustrates the types of computational methods that can be applied to predict the reaction outcomes of substituted pyrimidines.

| Computational Method | Predicted Property | Application to this compound |

| Density Functional Theory (DFT) | Reaction energies, activation barriers, molecular orbital energies, electrostatic potential | Predicting the feasibility and regioselectivity of cross-coupling and nucleophilic substitution reactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular descriptors and reactivity | Developing predictive models for the reactivity of a series of substituted pyrimidine-2-carboxamides. mdpi.com |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Simulating the behavior of the molecule in solution to understand how its conformation affects reactivity. |

Spectroscopic Characterization and Structural Elucidation

Molecular Spectroscopic Analysis

Spectroscopic techniques are invaluable for determining the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its chemical environment, bonding, and atomic composition can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 5-bromo-N-methylpyrimidine-2-carboxamide is not extensively available in the cited literature, the expected chemical shifts can be predicted based on the structural features of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the pyrimidine (B1678525) ring protons and the N-methyl protons. The two protons on the pyrimidine ring are in different chemical environments and would likely appear as singlets or doublets, depending on coupling interactions. The methyl group protons attached to the nitrogen of the carboxamide group would typically appear as a singlet, shifted downfield due to the electron-withdrawing nature of the adjacent carbonyl and nitrogen atoms. The amide proton (N-H) may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. Distinct signals would be expected for the four carbon atoms of the pyrimidine ring, the carbonyl carbon of the carboxamide group, and the methyl carbon. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity. The carbonyl carbon would appear at the downfield end of the spectrum.

A detailed analysis of related pyrimidine carboxamide derivatives suggests that the chemical shifts are influenced by the specific substituents and their positions on the pyrimidine ring researchgate.net.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H | 8.5 - 9.0 | - |

| Pyrimidine-H | 8.0 - 8.5 | - |

| N-CH₃ | 2.8 - 3.2 | 25 - 30 |

| N-H | 7.5 - 8.5 | - |

| Pyrimidine-C | - | 150 - 160 |

| Pyrimidine-C-Br | - | 110 - 120 |

| Pyrimidine-C | - | 155 - 165 |

| Pyrimidine-C | - | 140 - 150 |

| C=O | - | 160 - 170 |

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band in the region of 1650-1680 cm⁻¹ would correspond to the C=O stretching vibration of the amide group. The N-H stretching vibration of the secondary amide would typically appear as a sharp band around 3300 cm⁻¹. The C-H stretching vibrations of the pyrimidine ring and the methyl group would be observed in the 2800-3100 cm⁻¹ region. The C-N stretching vibrations and the pyrimidine ring skeletal vibrations would give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹). The C-Br stretching vibration would be expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Vibrational Mode |

| N-H (amide) | 3250 - 3350 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (methyl) | 2850 - 2960 | Stretching |

| C=O (amide I) | 1650 - 1680 | Stretching |

| N-H (amide II) | 1510 - 1570 | Bending |

| C=N, C=C (ring) | 1400 - 1600 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-Br | 500 - 600 | Stretching |

Note: These are expected frequency ranges and can be influenced by the molecular environment.

Mass Spectrometry (MS, LC-MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₆H₆BrN₃O), the molecular ion peak ([M]⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This would result in two peaks of nearly equal intensity separated by two mass units. The fragmentation pattern would likely involve the loss of the bromine atom, the methyl group, or cleavage of the amide bond. Common fragments would include ions corresponding to the pyrimidine ring and the carboxamide side chain.

Solid-State Structural Determination

The arrangement of molecules in the solid state is crucial for understanding a compound's physical properties. X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid.

Analysis of Intermolecular Interactions in the Solid State

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. Based on the functional groups present, hydrogen bonding is expected to be a dominant interaction. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. These hydrogen bonds could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

In addition to hydrogen bonding, other non-covalent interactions such as π-π stacking between the pyrimidine rings and halogen bonding involving the bromine atom could play a significant role in the crystal packing mdpi.comrsc.org. The analysis of intermolecular interactions in related structures often reveals how these forces direct the self-assembly of molecules in the crystal lattice nih.gov.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. For 5-bromo-N-methylpyrimidine-2-carboxamide, a combination of Density Functional Theory (DFT) and ab initio methods are employed to elucidate its geometric, vibrational, and electronic characteristics.

Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) has become a important tool in computational chemistry for the study of organic molecules. mdpi.com This method is utilized to determine the most stable conformation of this compound through geometry optimization. This process mathematically finds the minimum energy structure on the potential energy surface. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations are employed for vibrational analysis. researchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum (infrared and Raman) can be predicted. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and ensuring that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Structure Elucidation

Ab initio methods, meaning "from the beginning," are calculations based directly on theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orginsilicosci.com While the HF method is a good starting point, it does not fully account for electron correlation, which is the interaction between electrons.

To improve upon the Hartree-Fock method, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) are used. wikipedia.org MP2, the second order of Møller-Plesset theory, incorporates electron correlation effects and generally provides more accurate results for molecular energies and properties. wikipedia.orgvu.nl These methods are crucial for a precise description of the electronic structure of this compound.

Basis Set Selection and Computational Parameters

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set. q-chem.comjetir.org A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ). jetir.orgwikipedia.org The selection of an appropriate basis set is a compromise between desired accuracy and available computational resources. jetir.org For molecules containing heavier atoms like bromine, it is also important to use basis sets that can account for relativistic effects. In addition to the basis set, other computational parameters, such as the choice of the DFT functional (e.g., B3LYP) and the convergence criteria for the calculations, must be carefully selected to ensure reliable and reproducible results. acs.org

Electronic Structure and Molecular Properties

Understanding the electronic structure of a molecule is key to predicting its reactivity and potential applications. For this compound, Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are particularly insightful.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. malayajournal.org

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. malayajournal.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

Illustrative Example of FMO Analysis Disclaimer: The following table contains hypothetical data for this compound for illustrative purposes, as specific computational results were not available in the provided search results.

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. deeporigin.comresearchgate.net The MEP surface is colored to represent different electrostatic potential values, providing a guide to the molecule's reactive sites. ucsb.edu

Typically, red-colored regions indicate a negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas with intermediate or near-zero potential. ucsb.edu MEP maps are valuable in understanding intermolecular interactions, including hydrogen bonding and receptor-ligand binding. researchgate.netrsc.org

Illustrative Example of MEP Surface Analysis Disclaimer: The following table contains hypothetical data for this compound for illustrative purposes, as specific computational results were not available in the provided search results.

| Region on MEP Surface | Color Code | Electrostatic Potential (kcal/mol) | Implied Reactivity |

| Pyrimidine (B1678525) Nitrogen Atoms | Red | -25 | Nucleophilic / Hydrogen Bond Acceptor |

| Carboxamide Oxygen Atom | Red | -30 | Nucleophilic / Hydrogen Bond Acceptor |

| Hydrogen Atom of Amide | Blue | +35 | Electrophilic / Hydrogen Bond Donor |

| Bromine Atom (σ-hole) | Blue | +15 | Potential for Halogen Bonding |

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. wikipedia.org This analysis provides a quantitative description of the bonding and electronic structure within a molecule. A key aspect of NBO analysis is the evaluation of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). wikipedia.org These interactions are quantified using second-order perturbation theory, where the stabilization energy (E(2)) is proportional to the extent of the interaction. uba.ar

While a specific NBO analysis for this compound is not available in the cited literature, studies on analogous pyrimidine derivatives, such as O-benzenesulfonylated pyrimidines, provide valuable insights into the expected electronic interactions. nih.gov In these systems, significant hyperconjugative interactions are observed, indicating substantial charge transfer and electronic delocalization that contribute to molecular stability.

For instance, π → π* transitions, such as those between the C=C and C=N bonds of the pyrimidine ring, typically show high stabilization energies, indicating a well-conjugated system. nih.gov Interactions involving lone pairs on nitrogen and oxygen atoms donating into antibonding orbitals (n → σ* or n → π*) are also critical in defining the molecule's electronic landscape. The presence of the bromine atom introduces additional interactions, including donation from its lone pairs into adjacent antibonding orbitals. These hyperconjugative interactions collectively stabilize the molecule's structure. nih.gov

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) |

|---|---|---|

| π(C14–C15) (1.99e) | π(N9–C17) (0.28e) | 43.30 |

| π(C11–C12) (1.99e) | π(N9–C14) (0.39e) | 38.30 |

| σ(S1–C18) (1.98e) | σ*(C19–H20) (0.02e) | 0.50 |

Data derived from a study on 2,6-diaminopyrimidin-4-yl benzenesulfonate (DAPBS) as a representative pyrimidine derivative. nih.gov

Analysis of Noncovalent Interactions

Noncovalent interactions are fundamental to understanding how molecules recognize each other and assemble into larger, ordered structures. For this compound, hydrogen and halogen bonds are the most significant of these interactions.

The molecular structure of this compound contains both hydrogen bond donors (the N-H group of the carboxamide) and multiple acceptors (the carbonyl oxygen and the pyrimidine ring nitrogens). This functionality predisposes the molecule to form robust hydrogen-bonding networks, which are often the primary drivers in its crystal packing. mdpi.comnih.gov

Studies on structurally similar compounds, such as pyrimidinones and 5-bromocytosine, confirm the prevalence of strong N-H···O and N-H···N hydrogen bonds. nih.govsemanticscholar.org In the solid state, these interactions typically lead to the formation of well-defined supramolecular motifs, such as dimers linked by R22(8) ring motifs, where two molecules are held together by a pair of N-H···O hydrogen bonds. mdpi.comnih.gov These primary motifs can then be extended into one-, two-, or three-dimensional networks through additional hydrogen bonds, including weaker C-H···O interactions. semanticscholar.org The strength of these N-H···O bonds in pyrimidinone crystals has been computationally estimated to be approximately -16.55 kcal/mol, highlighting their dominant role in stabilizing the crystal lattice. semanticscholar.org

| D–H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(D-H···A) (°) |

|---|---|---|---|---|

| N4–H4A···O1 | 0.88 | 1.96 | 2.827(3) | 168 |

| N3–H3···O2 | 0.88 | 1.90 | 2.766(3) | 168 |

| N4–H4B···O2 | 0.88 | 2.05 | 2.918(3) | 170 |

D = Donor atom, A = Acceptor atom. Data from a study on 5-bromocytosinium 2-carboxyphenoxyacetate. nih.gov

Halogen bonding is a highly directional noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.gov In this compound, the bromine atom attached to the electron-withdrawing pyrimidine ring is an effective halogen bond donor. Potential acceptors include the carbonyl oxygen, the pyrimidine nitrogens, or even the bromine atom of an adjacent molecule.

Computational and crystallographic studies on related 5-bromopyrimidine (B23866) compounds, such as 5-bromocytosine derivatives, have demonstrated the formation of C–Br···O halogen bonds. nih.gov These interactions, while generally weaker than conventional hydrogen bonds, are crucial in directing the assembly of molecules in the solid state and can coexist and compete with hydrogen bonds. mdpi.com The geometry of a halogen bond is a key indicator of its strength, with a C–Br···A angle close to 180° being optimal. The existence of these interactions is confirmed by short contact distances between the bromine and the acceptor atom, often significantly less than the sum of their van der Waals radii. nih.govbohrium.com

| D–X···A | d(D···A) (Å) | ∠(D-X···A) (°) | Normalized Contact (RXB) |

|---|---|---|---|

| C5–Br1···O1 | 3.136(2) | 161.4(1) | 0.93 |

D = atom bonded to halogen, X = Halogen atom, A = Acceptor atom. RXB is the ratio of the contact distance to the sum of the van der Waals radii. Data from a study on 5-bromocytosinium 2-carboxyphenoxyacetate. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful computational tools for visualizing and characterizing noncovalent interactions based on the topology of the electron density (ρ). amercrystalassn.orgwikipedia.org

QTAIM defines chemical bonds and interactions through the analysis of critical points in the electron density. researchgate.net For a noncovalent interaction like a hydrogen or halogen bond, a bond critical point (BCP) is found between the two interacting atoms. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. nih.govsemanticscholar.org Generally, a higher ρ(r) value indicates a stronger interaction. The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen/halogen bonds, ∇²ρ(r) > 0) interactions. researchgate.net

RDG analysis provides a visual representation of noncovalent interactions in real space. researchgate.net It plots the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This generates isosurfaces where different colors represent different interaction types: blue for strong attractive interactions (hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

In studies of 5-bromocytosine, QTAIM has been used to confirm and quantify both the hydrogen and halogen bonds present in the crystal structure, with the calculated topological parameters correlating well with the interaction strengths. nih.gov

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| N4–H4A···O1 | 0.024 | 0.096 | -5.6 |

| C5–Br1···O1 | 0.009 | 0.040 | -1.6 |

ρ(r) = electron density at the bond critical point; ∇²ρ(r) = Laplacian of the electron density at the BCP. Data from a study on 5-bromocytosinium 2-carboxyphenoxyacetate. nih.gov

Computational Simulation of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for elucidating the complex mechanisms of chemical reactions. princeton.edu By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed, allowing for the identification of the rate-determining step and the exploration of different potential pathways.

For the synthesis of complex heterocyclic systems like pyrimidines, computational studies can unravel multistep reaction mechanisms. For example, a theoretical investigation into the formation of pyrido[2,3-d]pyrimidines detailed the sequential steps of Knoevenagel condensation, Michael addition, and cyclization. nih.gov Such studies employ quantum mechanical methods, often Density Functional Theory (DFT), to locate and characterize the geometry and energy of all stationary points along the reaction coordinate. The inclusion of solvent effects, typically through a polarizable continuum model (PCM), is often critical for obtaining results that are relevant to experimental conditions. nih.gov

While a specific mechanistic simulation for the synthesis of this compound is not detailed in the available literature, the principles from related systems apply. The synthesis would likely involve the formation of the pyrimidine ring followed by or preceded by the amidation at the C2 position. Computational modeling could be used to optimize reaction conditions by identifying the pathway with the lowest activation energy barrier, thereby predicting the most favorable reagents and conditions to maximize product yield. mdpi.com

Structure-Property Relationship (SPR) Studies of Pyrimidine Carboxamides

Structure-Property Relationship (SPR) studies aim to understand how systematic changes in the chemical structure of a molecule influence its physical, chemical, or biological properties. For pyrimidine carboxamides, a significant body of research has focused on their structure-activity relationships (SAR) as bioactive compounds. researchgate.netnih.gov

Extensive SAR studies have been conducted on pyrimidine-4-carboxamides as inhibitors of the enzyme N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.govnih.govacs.orgresearchgate.net These studies reveal key insights into how different substituents on the pyrimidine core affect inhibitory potency. The main findings from this research can be summarized as follows:

Amide Substituent (R1): Modifications to the amide group often probe a shallow lipophilic pocket in the target enzyme. While various groups can be tolerated, significant improvements in potency are not always achieved by changing this substituent. acs.org

Pyrimidine Core Substituents (R2, R3): These positions are critical for optimizing potency and physicochemical properties. For example, introducing conformational rigidity at one position, such as replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine, led to a 3-fold increase in potency. nih.govnih.gov At another position, replacing a morpholine group with a smaller and more polar (S)-3-hydroxypyrrolidine resulted in a 10-fold increase in activity. nih.govnih.gov

These studies demonstrate that a systematic and rational approach to modifying the molecular structure, guided by an understanding of the target interaction, can lead to compounds with significantly improved properties. The combination of optimal substituents is crucial for achieving high potency and favorable drug-like characteristics. acs.org

Impact of Structural Modifications on Chemical Reactivity

Structural modifications to a molecule like this compound can significantly alter its chemical reactivity. The primary points of modification are the pyrimidine ring and the carboxamide group. Theoretical studies on related compounds allow for predictions of how changes at these sites would affect the molecule's electronic properties and reactivity.

The pyrimidine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. The introduction of a bromine atom at the 5-position further modulates the electronic nature of the ring. Bromine is an electronegative atom that exerts a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring. However, it also has lone pairs of electrons that can be donated to the ring through a resonance effect (+M). In halogens, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density from the pyrimidine ring.

Computational studies on halogenated pyrimidines have shown that the introduction of a halogen atom influences the molecule's ionization potential. For instance, the first ionization energies for 5-bromopyrimidine have been calculated to be around 9.865 eV. mdpi.com This is a slight increase compared to the parent pyrimidine molecule, indicating that the bromine atom stabilizes the highest occupied molecular orbital (HOMO), making it slightly more difficult to remove an electron.

The electron-withdrawing nature of the bromine atom and the pyrimidine nitrogens makes the ring more susceptible to nucleophilic attack. Conversely, it deactivates the ring towards electrophilic substitution. The presence of the N-methylcarboxamide group at the 2-position also significantly influences reactivity. The amide group is generally deactivating towards electrophilic aromatic substitution but can direct incoming electrophiles depending on the reaction conditions.

Theoretical investigations on the reactivity of similar heterocyclic compounds often utilize global and local reactivity descriptors derived from density functional theory (DFT). These descriptors, such as the Fukui functions and local softness, can pinpoint the most reactive sites within the molecule for nucleophilic and electrophilic attack. mdpi.com For this compound, it is anticipated that the carbon atoms of the pyrimidine ring would be the most likely sites for nucleophilic attack due to the cumulative electron-withdrawing effects of the nitrogen and bromine atoms.

The table below summarizes the expected impact of key structural modifications on the chemical reactivity of the core 5-bromopyrimidine structure, based on general principles and data from related compounds.

| Structural Modification | Position of Modification | Expected Impact on Reactivity | Rationale |

| Replacement of Bromine with a more Electronegative Halogen (e.g., Chlorine) | 5-position | Increased deactivation of the pyrimidine ring towards electrophilic attack. | Stronger inductive electron withdrawal. |

| Replacement of Bromine with an Electron-Donating Group (e.g., Methoxy) | 5-position | Activation of the pyrimidine ring towards electrophilic attack. | Strong resonance effect of the methoxy group. |

| Modification of the N-methyl group on the carboxamide | - | May influence intermolecular interactions and solubility, with minor electronic effects on the ring. | The primary electronic influence comes from the amide group itself. |

| Replacement of the carboxamide group with a stronger electron-withdrawing group (e.g., Nitro) | 2-position | Significant deactivation of the pyrimidine ring. | Strong -I and -M effects of the nitro group. |

Conformational Analysis and Steric Effects

The three-dimensional structure and conformational flexibility of this compound are largely dictated by the rotation around the single bond connecting the pyrimidine ring to the carboxamide group and the rotation around the amide C-N bond. These conformational preferences are influenced by both steric and electronic effects.

The amide bond (CO-NH) itself has a partial double bond character due to resonance, which restricts free rotation. This can lead to the existence of cis and trans conformers. For N-methylated aromatic amides, the conformational preference is a balance between steric hindrance and electronic repulsion between the carbonyl lone pair and the π-electrons of the aromatic ring. nih.gov In many N-methyl aromatic amides, the cis conformation, where the aromatic ring and the N-methyl group are on the same side of the C-N bond, is often preferred. nih.gov

The orientation of the entire carboxamide group relative to the pyrimidine ring is another important conformational feature. X-ray crystallography of the parent pyrimidine-2-carboxamide revealed that the amide group is twisted with respect to the aromatic ring by a dihedral angle of approximately 24.9°. nih.gov This twist from planarity is a common feature in such molecules, arising from the need to minimize steric repulsion between the ortho-hydrogen (or in this case, a nitrogen atom) of the ring and the atoms of the amide group.

For this compound, the presence of the N-methyl group introduces additional steric bulk compared to an unsubstituted amide. This could potentially lead to a larger dihedral angle between the pyrimidine ring and the carboxamide plane to alleviate steric strain. The bromine atom at the 5-position is distant from the carboxamide group and is therefore expected to have a minimal direct steric influence on the conformation around the ring-carboxamide bond.

Computational modeling, such as DFT calculations, would be instrumental in determining the energy landscape of the different conformers. Such calculations can provide the relative energies of the cis and trans amide conformers and the rotational energy barrier around the ring-carboxamide bond. Dynamic NMR studies on similar heterocyclic N-acylhydrazone derivatives have been used to quantify the rotational barrier of the C-N amide bond, revealing how electronic and steric factors influence conformational equilibrium. mdpi.com

The table below outlines the key rotational bonds and the factors influencing the conformational preferences of this compound.

| Rotational Bond | Description | Key Influencing Factors | Expected Conformational Outcome |

| Pyrimidine(C2)-Carbonyl(C) | Rotation of the entire carboxamide group relative to the pyrimidine ring. | Steric hindrance between the carbonyl oxygen/amide N-H and the N1/N3 atoms of the pyrimidine ring. | A non-planar arrangement, with a significant dihedral angle to minimize steric clash. nih.gov |

| Carbonyl(C)-Amide(N) | Rotation around the amide bond. | Partial double bond character, steric effects of the N-methyl group, and electronic repulsion. | Existence of stable cis and trans conformers, with the relative populations depending on the energetic balance of steric and electronic effects. nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The utility of 5-bromo-N-methylpyrimidine-2-carboxamide as a building block is rooted in the reactivity of its functional groups. The pyrimidine (B1678525) ring is a common scaffold in pharmacologically active compounds, and the presence of the bromine atom at the C5 position opens avenues for a wide range of cross-coupling reactions. core.ac.ukgsconlinepress.com This synthetic adaptability has established the compound as a valuable precursor and intermediate in synthetic chemistry.

The pyrimidine framework is a cornerstone in the development of therapeutic agents, and substituted pyrimidines are integral to many marketed drugs. core.ac.ukgsconlinepress.com this compound acts as a key precursor for creating more elaborate pyrimidine-based molecules. The bromine atom can be readily substituted through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 5-position. This synthetic maneuverability is crucial for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery. core.ac.uk The N-methylcarboxamide group at the C2 position further influences the molecule's electronic properties and can engage in hydrogen bonding, a critical interaction in biological systems.

A notable example of a related bromo-pyrimidine being used as a building block is in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist. researchgate.net The synthesis of this complex therapeutic agent involves a key fragment, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, highlighting the role of the 5-bromo-pyrimidinyl moiety as a critical intermediate for constructing highly functionalized drug molecules. researchgate.net

Beyond its role as a precursor, this compound functions as a pivotal intermediate in multi-step syntheses. Its stable yet reactive nature allows it to be carried through several synthetic steps before its bromine atom is utilized for a key bond-forming reaction. This enables the construction of complex scaffolds where the pyrimidine core is central to the final molecule's function. The broad spectrum of biochemical targets for pyrimidine derivatives has been made accessible by the synthetic versatility of intermediates like this, which permit extensive structural diversification. core.ac.uk

Application in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The design and synthesis of these probes are facilitated by versatile chemical scaffolds. columbia.edu this compound is a suitable candidate for this application due to its inherent modularity. The reactive bromine handle allows for the straightforward attachment of reporter tags (such as fluorophores or biotin) or linker groups for immobilization on solid supports, which are essential components of many chemical probes. Its pyrimidine core can serve as the recognition element that interacts with a specific biological target, making it a valuable starting point for developing tailored probes for research in areas like stem-cell biology. columbia.edu

Potential for Inclusion in Compound Libraries for Research Purposes

Compound libraries are essential tools in high-throughput screening (HTS) for the discovery of new drug leads. These libraries are collections of diverse, drug-like small molecules. This compound possesses characteristics that make it an ideal candidate for inclusion in such collections, particularly in "building block" or "fragment" libraries. chemscene.com

Key attributes for inclusion in screening libraries include:

Structural Diversity : As a heterocyclic compound, it contributes to the structural variety of a library.

Synthetic Tractability : The bromine atom provides a reliable reactive site for follow-up chemistry, allowing for the rapid synthesis of derivatives from initial screening hits.

Drug-like Properties : The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently found in approved drugs. core.ac.ukgsconlinepress.com

Commercial suppliers of research chemicals maintain stocks of compounds like this compound, making it accessible to academic and industrial researchers who assemble and screen these libraries. apolloscientific.co.uk

Table 1: Suitability of this compound for Compound Libraries

| Feature | Relevance to Compound Libraries | Supporting Rationale |

| Scaffold Type | Heterocyclic, Pyrimidine-based | Pyrimidines are prevalent in numerous biologically active compounds and approved drugs. core.ac.ukgsconlinepress.com |

| Functionality | Halogenated (Bromo) | The bromine atom serves as a versatile handle for synthetic elaboration via cross-coupling reactions. |

| Physicochemical Profile | Small Molecule | Fits within the typical molecular weight and complexity parameters for fragment and lead-like libraries. |

| Commercial Availability | Readily Available | Listed by major chemical suppliers, ensuring accessibility for library synthesis and hit follow-up. apolloscientific.co.uk |

Derivatization for Analytical Enhancement (e.g., LC-ESI-MS, NMR)

Analytical techniques are crucial for the characterization and quantification of chemical compounds. Derivatization, the process of chemically modifying a compound, is often employed to enhance its detectability and improve the quality of analytical data.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

In LC-MS analysis, derivatization can improve chromatographic separation and increase the efficiency of ionization in the ESI source. qub.ac.uk For this compound, derivatization could target the nitrogen atoms of the pyrimidine ring. Attaching a moiety with a permanent positive charge, for instance, would significantly enhance signal intensity in positive-ion ESI-MS, thereby lowering the limit of detection. nih.goveuropeanpharmaceuticalreview.com This is particularly useful for quantifying trace amounts of the compound or its metabolites in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. The ¹H NMR spectrum of a substituted pyrimidine provides characteristic signals that confirm its structure. nih.govnih.gov For this compound, distinct resonances would be expected for the pyrimidine ring protons, the N-methyl protons, and the amide proton. Derivatization can be used to gain additional structural information. For example, if the molecule were used to synthesize a chiral compound, the use of chiral derivatizing agents would allow for the determination of enantiomeric purity by creating diastereomers that are distinguishable in the NMR spectrum. ipb.pt Furthermore, introducing a fluorine-containing group via derivatization would enable ¹⁹F NMR analysis, a highly sensitive technique with a wide chemical shift dispersion that can be a powerful tool for studying molecular interactions and conformations.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Core Protons

| Proton Type | Typical Chemical Shift Range (ppm) | Notes |

| Pyrimidine Ring Protons | δ 8.5 - 9.5 | The exact shift is influenced by the electronic effects of the bromo and carboxamide substituents. researchgate.net |

| Amide Proton (N-H) | δ 7.5 - 8.5 | Often appears as a broad singlet; position is solvent-dependent. |

| N-Methyl Protons (-CH₃) | δ 2.8 - 3.2 | Typically a singlet or doublet depending on coupling to the amide proton. |

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Routes

Traditional methods for synthesizing pyrimidine (B1678525) derivatives often rely on harsh reagents and solvents, presenting environmental and safety concerns. nih.govrasayanjournal.co.in Future research must prioritize the development of green and sustainable synthetic pathways for 5-bromo-N-methylpyrimidine-2-carboxamide.

Key areas of focus should include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product, represent a highly efficient and atom-economical approach. rasayanjournal.co.inacs.org An MCR strategy for this compound would reduce waste, shorten reaction times, and simplify purification processes. rasayanjournal.co.in

Green Solvents and Catalysts: Research into utilizing environmentally benign solvents like water or employing solvent-free conditions is crucial. researchgate.netresearchgate.netias.ac.in The use of reusable catalysts, such as ionic liquids or solid-supported catalysts, can further enhance the sustainability of the synthesis. nih.gov

Alternative Energy Sources: Techniques like microwave-assisted and ultrasound-assisted synthesis have shown promise in accelerating reaction rates, increasing yields, and reducing energy consumption in the formation of pyrimidine rings. nih.govresearchgate.net Exploring these methods could lead to more efficient and eco-friendly production protocols. rasayanjournal.co.in

A notable sustainable approach in pyrimidine synthesis involves an iridium-catalyzed multicomponent reaction using alcohols, which can be sourced from biomass. acs.orgnih.govorganic-chemistry.org This method generates only water and hydrogen as byproducts, aligning perfectly with the principles of green chemistry. acs.orgnih.govorganic-chemistry.org

| Green Synthesis Strategy | Potential Advantages for this compound |

| Multicomponent Reactions | Increased efficiency, reduced waste, simplified workup |

| Use of Green Solvents | Lower environmental impact, improved safety profile |

| Microwave/Ultrasound Assistance | Shorter reaction times, higher yields, energy efficiency |

| Reusable Catalysts | Reduced cost, decreased catalyst waste |

Exploration of Novel Catalytic Systems for Efficient Functionalization

The functionalization of the pyrimidine core is key to creating a diverse library of analogues for various applications. Future work should explore novel catalytic systems to modify this compound with high efficiency and regioselectivity. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions.

Promising research directions include:

Palladium-Catalyzed Cross-Coupling: While standard, there is room to explore next-generation palladium catalysts that offer higher activity and stability, enabling Suzuki, Stille, and other coupling reactions under milder conditions to introduce new carbon-carbon bonds. nih.gov

Copper- and Nickel-Catalyzed Reactions: These earth-abundant metals are gaining traction as more sustainable alternatives to palladium for C-N and C-C bond formation. mdpi.com Developing Cu- or Ni-catalyzed methods for functionalizing the pyrimidine ring would be a significant advancement.

C-H Bond Functionalization: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. researchgate.net Investigating catalytic systems, potentially involving ruthenium or iridium, that can selectively activate and modify the C-H bonds on the pyrimidine ring of this compound would provide a powerful tool for late-stage diversification of the molecule. researchgate.net

| Catalytic System | Potential Application for Functionalization |

| Palladium | Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings at the C5-Br position |

| Copper/Nickel | More sustainable cross-coupling reactions |

| Ruthenium/Iridium | Direct C-H activation at other positions on the pyrimidine ring |

Advanced Computational Predictions for Rational Design of Analogues

Computational chemistry offers a powerful toolkit for accelerating the discovery process by predicting the properties and activities of novel molecules before their synthesis. Applying these in silico methods to this compound can guide the rational design of analogues with tailored functions.

Future computational studies could involve:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of pyrimidine carboxamide derivatives with their biological activity. mdpi.comnih.gov This can help identify key structural motifs required for a desired effect and predict the potency of new designs. mdpi.com

Molecular Docking: For applications in drug discovery, molecular docking simulations can predict how analogues of this compound bind to the active site of a target protein, such as a kinase or receptor. mdpi.comnih.govnih.gov This provides insights into the binding mode and helps prioritize which compounds to synthesize. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a ligand interacts with its target over time, offering a more accurate assessment of binding stability and the energetic contributions of different interactions. nih.gov

Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, serving as a template for designing new molecules with similar or improved properties. mdpi.com

Integration with High-Throughput Screening for Chemical Discovery

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with a desired biological activity. nih.gov this compound can serve as a foundational scaffold for building chemical libraries for HTS campaigns.

Future perspectives in this area include:

Combinatorial Library Synthesis: Using the functionalization methods described in section 7.2, a large and diverse library of pyrimidine carboxamides can be synthesized around the core structure of this compound.

DNA-Encoded Libraries (DELs): This technology, where each small molecule is tagged with a unique DNA barcode, enables the screening of billions of compounds simultaneously. nih.govacs.org Creating a DEL focused on the pyrimidine scaffold could rapidly identify high-affinity ligands for a wide range of biological targets. nih.gov

Phenotypic Screening: Instead of targeting a specific protein, cell-based phenotypic screens can identify compounds that produce a desired effect in a biological system (e.g., stopping cancer cell proliferation). nih.gov Libraries derived from this compound could be used in such screens to uncover novel therapeutic agents. nih.govacs.org

Investigation of Pyrimidine Carboxamides as Scaffolds for Chemical Biology Tools

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to interact with a wide range of biological targets. nih.govingentaconnect.combenthamscience.com This makes the this compound framework an excellent starting point for the development of chemical biology tools.

Future research should focus on modifying the scaffold to create:

Chemical Probes: These are small molecules designed to study biological systems. youtube.comchemicalprobes.org By incorporating reporter groups (like fluorophores) or photo-activatable cross-linkers, analogues of this compound could be converted into probes to visualize and identify protein targets within cells.

Affinity-Based Probes: Attaching a biotin (B1667282) tag to a derivative could allow for the isolation and identification of its binding partners from cell lysates, a crucial step in understanding a compound's mechanism of action.

Targeted Degraders: The scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs), which are designed to hijack the cellular machinery to selectively degrade a target protein of interest.

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the natural purine (B94841) adenine, has been extensively demonstrated in developing inhibitors for protein kinases, highlighting the potential of such scaffolds in creating targeted therapeutic and research tools. tandfonline.comacs.org

Q & A

Q. What steps validate unexpected biological activity in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.